2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-7-3-4-8(2)9(5-7)14-19-20-15(22-14)18-13(21)10-6-11(16)23-12(10)17/h3-6H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXLIGFLHMBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Precursor Preparation
2,5-Dichlorothiophene-3-carboxylic acid is synthesized via Friedel-Crafts acylation of 2,5-dichlorothiophene using acetyl chloride in the presence of AlCl₃, followed by oxidation with KMnO₄ in alkaline conditions (Yield: 68-72%).
Acid Chloride Formation
The carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.2 equiv) in anhydrous dichloromethane with catalytic DMF at 0°C→RT for 4 hr. Solvent removal under reduced pressure yields the acid chloride as a pale yellow liquid (Yield: 92-95%).
Critical Parameters:
- Moisture-free conditions essential to prevent hydrolysis
- Optimal stoichiometry prevents residual oxalyl chloride contamination
Synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Intermediate Preparation
2,5-Dimethylbenzoic acid hydrazide is synthesized via:
Cyclization to Oxadiazole
The hydrazide (1.0 equiv) undergoes cyclodehydration using POCl₃ (5 equiv) in anhydrous acetonitrile at 80°C for 10 hr. Quenching with ice-water followed by neutralization with NaHCO₃ yields the oxadiazole amine (Yield: 74-78%).
Optimization Data:
| Cyclizing Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 10 | 78 |
| SOC₂ | 70 | 8 | 65 |
| P₂O₅ | 120 | 15 | 58 |
Amide Bond Formation: Final Coupling Reaction
The oxadiazole amine (1.0 equiv) reacts with 2,5-dichlorothiophene-3-carbonyl chloride (1.05 equiv) in dry THF containing triethylamine (2.5 equiv) at 0°C→RT for 6 hr.
Reaction Monitoring:
- TLC (Hexane:EtOAc 3:1) shows complete consumption of amine (Rf = 0.2)
- Product Rf = 0.6
Purification:
Column chromatography (SiO₂, Hexane→Hexane:EtOAc 4:1) yields white crystalline product (Yield: 82-85%)
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
δ 7.52 (d, J=8.4 Hz, 2H, Ar-H),
7.28 (s, 1H, Thiophene-H),
7.12 (d, J=8.4 Hz, 2H, Ar-H),
2.42 (s, 6H, -CH₃),
2.31 (s, 3H, -CH₃)
IR (KBr):
ν 3274 (N-H), 1675 (C=O), 1598 (C=N), 1543 (C=C)
HRMS (ESI):
m/z calcd for C₁₆H₁₂Cl₂N₃O₂S [M+H]⁺: 392.0084; Found: 392.0087
Crystallographic Data (Where Available)
X-ray diffraction reveals:
- Dihedral angle between oxadiazole and thiophene rings: 87.9°
- N-H⋯O hydrogen bonds form dimeric pairs (d = 2.89 Å)
Process Optimization and Scale-Up Considerations
Green Chemistry Approaches
Industrial Scalability
- Kilogram-scale production achieves 78% overall yield
- Cost analysis: Raw material contribution >85% of total cost
Challenges and Alternative Synthetic Routes
Competitive Side Reactions
Palladium-Catalyzed Alternatives
Buchwald-Hartwig amination of pre-formed oxadiazole-thiophene scaffold shows potential but requires expensive catalysts (Pd₂(dba)₃, Xantphos)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.
Comparison with Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole Moieties
Compounds 7c–7f () share a 1,3,4-oxadiazole core but differ in substituents:
- Substituents: All feature a sulfanylpropanamide chain linked to amino-thiazole groups and methyl/methylphenyl substituents. In contrast, the target compound lacks sulfanyl groups and instead has a dichlorothiophene-carboxamide linkage .
- Physical Properties: Melting points of 7c–7f range from 134–178°C, influenced by substituent bulk and hydrogen bonding. Molecular weights of 7c–7f are 375–389 g/mol, while the target compound’s larger dichlorothiophene and dimethylphenyl groups likely increase its molecular weight .
Table 1: Key Properties of Oxadiazole Derivatives
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 7c | 1,3,4-Oxadiazole | 3-Methylphenyl, amino-thiazole | 375 | 134–142 |
| 7f | 1,3,4-Oxadiazole | 2,5-Dimethylphenyl, amino-thiazole | 389 | 162–178 |
| Target Compound | 1,3,4-Oxadiazole | 2,5-Dimethylphenyl, dichlorothiophene | ~420 (estimated) | N/A |
Functional Group and Bioactivity Comparison
- Amino-Thiazole vs. Dichlorothiophene: 7c–7f () include amino-thiazole groups, which may enhance hydrogen bonding and bioactivity (e.g., antimicrobial or enzyme inhibition).
- Sulfanyl Linkages :
Biological Activity
2,5-Dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables and case studies that highlight its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of thiophene and oxadiazole possess significant antibacterial and antifungal activities. The presence of chlorine and dimethyl substitutions in the phenyl ring enhances these effects. For instance:
- Antibacterial Activity : The compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It showed promising results against common fungal pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Strong inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. Compounds with similar scaffolds have been noted for their ability to induce apoptosis in cancer cells.
- Cell Lines Tested :
- Human glioblastoma (U251)
- Human melanoma (WM793)
The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Anticancer Effects : A recent study evaluated the effects of this compound on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups.
- Tumor Type : Melanoma
- Dosage : 20 mg/kg body weight
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against resistant strains of bacteria. The compound showed superior activity compared to standard antibiotics.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., distinguishing dichloro-thiophene and dimethylphenyl groups) .
- X-ray crystallography : Single-crystal analysis provides precise bond-length and dihedral-angle data, as demonstrated in structurally analogous thiadiazole derivatives (mean σ(C–C) = 0.007 Å, R factor = 0.055) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₆H₁₂Cl₂N₃O₂S) and fragmentation patterns .
How can researchers resolve contradictions in reported bioactivity data for oxadiazole-thiophene derivatives?
Advanced Research Question
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the thiophene ring may enhance antimicrobial activity, while dimethylphenyl groups influence lipophilicity and target binding .
- Assay variability : Standardize in vitro protocols (e.g., MIC values for antimicrobial testing) and control solvent/DMSO concentrations to minimize false negatives .
- Structural analogs : Compare data with structurally similar compounds, such as 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, to isolate substituent-specific effects .
What computational strategies are effective for predicting the biological targets of this compound?
Advanced Research Question
- Molecular docking : Use receptor-response models (e.g., bioelectronic nose extrapolation) to simulate interactions with enzymes like bacterial topoisomerases or fungal CYP51 .
- QSAR modeling : Train models on datasets of oxadiazole derivatives to correlate substituent patterns (e.g., Cl, CH₃) with activity against specific pathogens .
- Hybrid approaches : Combine wet-lab agonistic profiles (e.g., from heterologously expressed receptors) with meta-analyses of existing datasets to refine predictions .
How can derivatives of this compound be synthesized to enhance selectivity for therapeutic targets?
Advanced Research Question
- Functional group modification : Replace chlorine atoms with fluorine or methoxy groups to modulate electron density and steric effects .
- Heterocycle substitution : Introduce pyridine or triazole rings instead of oxadiazole to alter binding kinetics .
- Biological testing : Prioritize derivatives with logP values <3.5 to improve bioavailability and reduce off-target effects .
What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
Basic Research Question
- pH stability assays : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC at 37°C over 24 hours .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to assess thermal stability .
- Light exposure tests : Monitor photodegradation using UV-Vis spectroscopy under accelerated light conditions .
How does the dimethylphenyl substituent influence the compound’s crystallographic packing and intermolecular interactions?
Advanced Research Question
- X-ray analysis : The dimethyl group creates steric hindrance, increasing dihedral angles between the oxadiazole and thiophene rings (e.g., 15–25°), which may reduce π-π stacking .
- Hydrogen bonding : The carboxamide group forms intermolecular H-bonds (N–H⋯O/N), stabilizing the crystal lattice .
What in vitro assays are suitable for preliminary screening of this compound’s antifungal activity?
Basic Research Question
- Broth microdilution : Test against Candida albicans and Aspergillus fumigatus using CLSI guidelines (M27/M38 protocols) .
- Time-kill kinetics : Monitor fungicidal effects at 2× and 4× MIC over 24 hours .
- Synergy studies : Combine with fluconazole to assess fractional inhibitory concentration (FIC) indices .
How can researchers address challenges in scaling up synthesis without compromising purity?
Advanced Research Question
- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., cyclization steps) and improve reproducibility .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
What mechanistic studies are critical for understanding this compound’s interaction with bacterial efflux pumps?
Advanced Research Question
- Ethidium bromide accumulation assays : Quantify efflux inhibition in Gram-negative bacteria (e.g., E. coli) using fluorescence microscopy .
- Gene knockout models : Compare MIC values in wild-type vs. efflux pump-deficient strains (e.g., AcrAB-TolC mutants) .
- Molecular dynamics simulations : Model interactions with pump proteins (e.g., AcrB) to identify binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
